ethyl 2-[(2Z)-2-{[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino}-5,7-dimethyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
Description
Properties
IUPAC Name |
ethyl 2-[2-[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5S/c1-4-32-21(30)13-26-18-11-14(2)10-15(3)22(18)33-24(26)25-23(31)16-6-5-7-17(12-16)27-19(28)8-9-20(27)29/h5-7,10-12H,4,8-9,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNIMDMOMIZSJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC(=CC(=C2SC1=NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(2Z)-2-{[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino}-5,7-dimethyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multi-step organic reactions
Benzothiazole Core Formation: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Benzoyl and Pyrrolidinone Groups: The benzoyl group can be introduced via Friedel-Crafts acylation, while the pyrrolidinone moiety can be added through a condensation reaction with an appropriate amine.
Esterification: The final step involves esterification of the carboxylic acid intermediate with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2Z)-2-{[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino}-5,7-dimethyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have bioactive properties that make it useful in the study of biological systems.
Industry: It could be used in the production of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which ethyl 2-[(2Z)-2-{[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino}-5,7-dimethyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate exerts its effects depends on its specific application. In medicinal chemistry, for example, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.
Comparison with Similar Compounds
Core Heterocyclic Scaffolds
The benzothiazole core in the target compound is shared with derivatives such as 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid () and compounds analyzed in . Key differences lie in the substituents:
- Target compound: 5,7-dimethylbenzothiazole with a dioxopyrrolidinylbenzoyl imino group.
- Compound 3 (): Benzimidazole core with a butanoic acid chain.
- Compounds 1 and 7 () : Benzothiazole analogs with modified substituents in regions A (positions 39–44) and B (positions 29–36), leading to distinct NMR chemical shifts .
Substituent Effects
The dioxopyrrolidinyl group in the target compound introduces a polar, hydrogen-bond-accepting moiety absent in simpler benzothiazoles. This contrasts with the ethyl acetate group in Ethyl (2,5-dioxo-1-phenyl-2,3-dihydro-1H,5H-1-benzofuro[3,2-d]imidazo-[1,2-a]pyrimidin-3-yl)acetate (), where the fused imidazopyrimidine system confers rigidity.
Table 1: Structural Comparison of Key Compounds
Physicochemical and Spectroscopic Properties
NMR Profiling
As demonstrated in , NMR chemical shifts (e.g., δ 7.2–8.5 ppm for aromatic protons) provide critical insights into substituent-induced electronic effects. For the target compound, regions analogous to positions 29–36 (region B) in would likely exhibit shifts distinct from simpler benzothiazoles due to the electron-withdrawing dioxopyrrolidinyl group .
Solubility and Stability
The ethyl acetate group in the target compound may enhance lipophilicity compared to carboxylic acid derivatives (e.g., Compound 3 in ). However, the dioxopyrrolidinyl moiety could improve aqueous solubility relative to fully aromatic analogs.
Computational Similarity Metrics
highlights the use of Tanimoto and Dice similarity indices for quantifying structural overlap. For the target compound, hypothetical similarity scores against known benzothiazole-based inhibitors might resemble:
- Tanimoto (MACCS) : ~0.65–0.75 (moderate similarity).
- Dice (Morgan) : ~0.70–0.80 (higher overlap in functional groups).
Biological Activity
Ethyl 2-[(2Z)-2-{[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino}-5,7-dimethyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.
Compound Overview
- IUPAC Name : this compound
- Molecular Formula : C22H19N3O5S
- Molecular Weight : 437.47 g/mol
- CAS Number : 865247-00-3
The biological effects of this compound are primarily attributed to its interactions with specific molecular targets. These interactions may involve:
- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways.
- Receptor Modulation : It could modulate the activity of receptors that play critical roles in cellular signaling.
- DNA/RNA Interaction : Potential binding to nucleic acids may influence gene expression and cellular functions.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. This compound has shown potential against various bacterial strains. The mechanism likely involves disruption of bacterial cell membranes and inhibition of essential enzymes.
Antitumor Activity
Studies have reported that benzothiazole derivatives possess antitumor activities. Ethyl 2-[(2Z)-...acetate may similarly inhibit tumor cell proliferation through mechanisms such as:
- Induction of Apoptosis : Triggering programmed cell death in cancer cells.
- Inhibition of Topoisomerase : Compounds that inhibit topoisomerase II have shown effectiveness against human tumor cells.
Study on Anticonvulsant Properties
A study involving derivatives of pyrrolidinone reported their anticonvulsant activities using various seizure models. While specific data on ethyl 2-[...]acetate is limited, related compounds demonstrated significant efficacy in these models (ED50 values ranging from 32 mg/kg to 40 mg/kg) .
Structure–Activity Relationship (SAR)
The SAR studies indicate that modifications in the side chains of benzothiazole compounds can significantly affect their biological activities. For instance, increasing the length or branching of side chains may enhance potency against specific targets .
Data Table
| Activity Type | Example Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | Benzothiazole derivatives | Inhibition of bacterial growth |
| Antitumor | Benzothiazole analogs | Induction of apoptosis in tumor cells |
| Anticonvulsant | Pyrrolidinone derivatives | Significant reduction in seizure frequency |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of ethyl 2-[(2Z)-2-{[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino}-5,7-dimethyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate to improve yield and purity?
- Methodology : Utilize statistical design of experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent, catalyst loading) and identify optimal conditions. For example, fractional factorial designs can minimize the number of trials while accounting for interactions between variables . Quantum chemical calculations (e.g., density functional theory) can predict reaction pathways and transition states, guiding experimental validation . Post-synthesis purification via column chromatography or recrystallization should be validated using HPLC to assess purity .
Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm the Z-configuration of the imino group, methyl substituents at positions 5 and 7, and the ethyl acetate moiety. Compare experimental shifts with computational predictions (e.g., DFT-based NMR simulations) .
- Infrared (IR) Spectroscopy : Identify characteristic peaks for the carbonyl (C=O) of the dioxopyrrolidinyl group (~1700–1750 cm) and the benzothiazole ring (~1600 cm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns against theoretical values .
Q. How can solubility and stability be assessed for this compound in biological assays?
- Methodology :
- Solubility : Perform phase-solubility studies in aqueous buffers (e.g., PBS) and organic solvents (DMSO, ethanol) using UV-Vis spectroscopy or HPLC to quantify solubility limits .
- Stability : Conduct accelerated stability testing under varying pH (1–9), temperature (4–37°C), and light exposure. Monitor degradation via LC-MS to identify breakdown products .
Advanced Research Questions
Q. What computational strategies can elucidate the compound’s mechanism of action in biological systems?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities with target proteins (e.g., enzymes or receptors). Validate docking poses with molecular dynamics (MD) simulations to assess stability over time .
- Pharmacophore Modeling : Identify critical functional groups (e.g., dioxopyrrolidinyl, benzothiazole) responsible for bioactivity. Compare with structurally similar compounds (e.g., ethyl 2-(6-fluoro-2-((1-(methylsulfonyl)piperidine-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate) to isolate activity-determining features .
Q. How can researchers resolve contradictions in biological activity data across different assays?
- Methodology :
- Meta-Analysis : Apply statistical tools (e.g., mixed-effects models) to harmonize data from disparate assays (e.g., enzyme inhibition vs. cell viability). Account for variables like cell line heterogeneity, assay sensitivity, and compound concentration ranges .
- Orthogonal Assays : Validate findings using complementary techniques (e.g., surface plasmon resonance for binding kinetics alongside cellular thermal shift assays) .
Q. What advanced separation technologies are suitable for isolating stereoisomers or degradation products?
- Methodology :
- Chiral Chromatography : Use columns with chiral stationary phases (e.g., amylose- or cellulose-based) to resolve enantiomers. Optimize mobile phase composition (e.g., hexane/isopropanol gradients) .
- Preparative HPLC : Scale up separation using high-load columns and fraction collectors. Validate purity of isolated compounds via NMR and HRMS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
